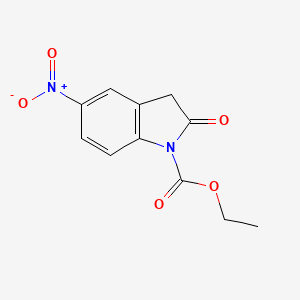
ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound is notable for its nitro group at the 5-position and a carboxylate ester at the 1-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole or its derivatives as the starting material.
Nitration Reaction: The indole core is nitrated using nitric acid to introduce the nitro group at the 5-position.
Oxidation Reaction: The indole is then oxidized to introduce the oxo group at the 2-position.
Esterification Reaction: Finally, the carboxylic acid group is esterified using ethanol to form the ethyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where each step is performed sequentially in large reactors.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as nitroso compounds and oxo derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Different substituted indoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary widely based on the biological context.
Comparaison Avec Des Composés Similaires
Ethyl 2-oxo-3H-indole-1-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 5-nitro-2-oxo-1H-indole-3-carboxylate: Similar structure but with a different position of the nitro group.
Ethyl 5-nitro-1H-indole-2-carboxylate: Another positional isomer with distinct chemical properties.
This compound's versatility and reactivity make it a valuable tool in both research and industry, with potential applications across various fields. Its unique structure and properties set it apart from similar compounds, making it a subject of ongoing scientific interest.
Propriétés
Formule moléculaire |
C11H10N2O5 |
|---|---|
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-2-18-11(15)12-9-4-3-8(13(16)17)5-7(9)6-10(12)14/h3-5H,2,6H2,1H3 |
Clé InChI |
QHDNYJOHNVOQIK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


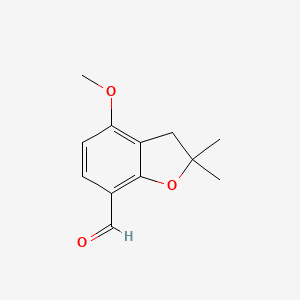
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
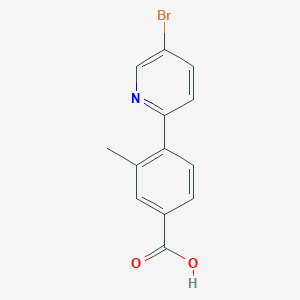
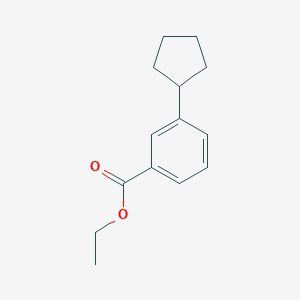

![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)
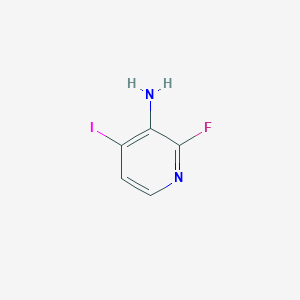
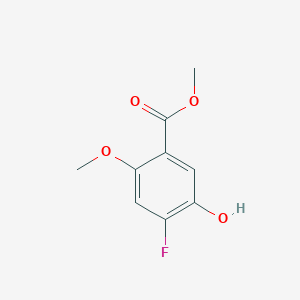
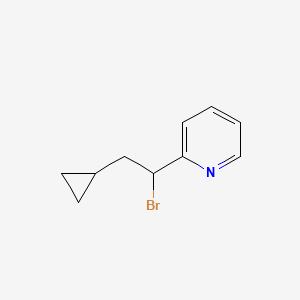
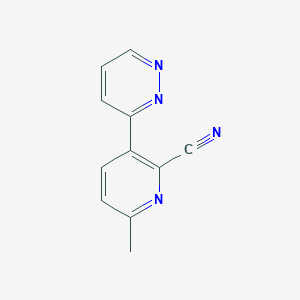
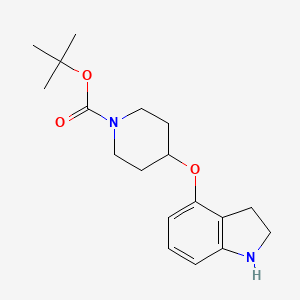
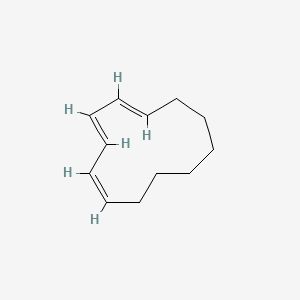
![[1-(3-Iodo-4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B15359744.png)
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)
